

An In-depth Technical Guide to Allyl-d5 Alcohol (D₂C=CDCD₂OH)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Allyl-d5 alcohol** (2-Propen-1,1,2,3,3-d5-1-ol), a deuterated isotopologue of allyl alcohol. This document is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who utilize stable isotope-labeled compounds. It covers the physicochemical properties, synthesis, analytical characterization, and key applications of **Allyl-d5 alcohol**, including detailed experimental protocols and workflow visualizations.

Physicochemical Properties and Safety Information

AllyI-d5 alcohol is chemically similar to its non-deuterated counterpart but possesses a higher mass due to the substitution of five hydrogen atoms with deuterium. This isotopic substitution makes it an invaluable tool in mass spectrometry-based analytical methods and for probing reaction mechanisms.

Table 1: Physicochemical Properties of **Allyl-d5 Alcohol** vs. Allyl Alcohol



Property	Allyl-d5 Alcohol (D ₂ C=CDCD ₂ OH)	Allyl Alcohol (H ₂ C=CHCH ₂ OH)	
Molecular Formula	C ₃ HD ₅ O	C ₃ H ₆ O	
Molecular Weight	63.11 g/mol [1]	58.08 g/mol	
CAS Number	102910-30-5[1]	107-18-6	
Appearance	Clear, colorless liquid	Clear, colorless liquid with a pungent, mustard-like odor	
Density	0.926 g/mL at 25 °C	0.854 g/mL at 20 °C	
Boiling Point	96-98 °C	97 °C	
Melting Point	-129 °C	-129 °C	
Refractive Index (n20/D)	1.41	1.413	
Isotopic Purity (Typical)	≥98 atom % D	Not Applicable	

Safety and Handling:

AllyI-d5 alcohol carries similar hazards to unlabeled allyl alcohol. It is a highly flammable liquid and is toxic if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. It is also very toxic to aquatic life.

- Signal Word: Danger
- Hazard Codes: H225, H301 + H331, H310, H315, H319, H335
- Precautions: Handle in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and keep away from ignition sources. Store at room temperature away from light and moisture.

Synthesis of Allyl-d5 Alcohol

The synthesis of highly deuterated compounds like **Allyl-d5 alcohol** requires methods that facilitate hydrogen-deuterium (H/D) exchange at all non-exchangeable C-H positions. Modern



catalytic methods using deuterium oxide (D₂O) as an inexpensive and safe deuterium source are preferred.

Experimental Protocol: Iridium-Catalyzed H/D Exchange

This protocol is a representative example based on modern methods for the α -deuteration of alcohols, extended to achieve full deuteration.[2]

Objective: To synthesize Allyl-d5 alcohol from allyl alcohol via catalytic H/D exchange.

Materials:

- Allyl alcohol
- Iridium(III) bipyridonate catalyst (Ir-1)[2]
- Sodium carbonate (Na₂CO₃)
- Deuterium oxide (D2O, 99.9 atom % D)
- Anhydrous toluene
- Schlenk tube and manifold
- Magnetic stirrer and heating block

Procedure:

- Catalyst Preparation: In a glovebox, add the Iridium catalyst Ir-1 (1 mol%) and Na₂CO₃ (10 mol%) to a Schlenk tube equipped with a magnetic stir bar.
- Reaction Setup: Remove the Schlenk tube from the glovebox. Add allyl alcohol (1.0 mmol),
 D₂O (5.0 mmol, 5 equivalents), and anhydrous toluene (2 mL) to the tube under an inert atmosphere (e.g., Argon).
- Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring. The H/D exchange will occur at the α- and vinylic positions. To drive the equilibrium





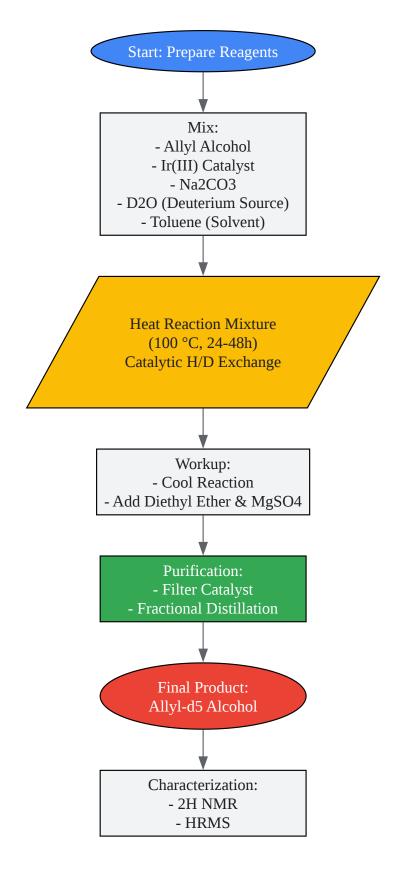


towards full deuteration, the reaction may need to be run for an extended period (24-48 hours) or with periodic removal of H₂O/HDO and replenishment with fresh D₂O.

- Workup: After cooling to room temperature, add diethyl ether (10 mL) and a small amount of anhydrous magnesium sulfate to the reaction mixture.
- Purification: Filter the mixture to remove the catalyst and drying agent. The solvent is then
 carefully removed by rotary evaporation. The crude product is purified by fractional distillation
 under an inert atmosphere to yield pure Allyl-d5 alcohol.
- Characterization: Confirm the isotopic purity and structure of the final product using ²H NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Synthesis Workflow





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Caption: Workflow for the synthesis of Allyl-d5 alcohol.



Analytical Characterization

Confirming the identity and isotopic purity of **AllyI-d5 alcohol** is critical. The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

- ¹H NMR: In a fully deuterated **AllyI-d5 alcohol** sample, the ¹H NMR spectrum will be significantly simplified. The only expected signal is a broad singlet corresponding to the hydroxyl (-OH) proton. The chemical shift of this proton is solvent-dependent and it will disappear upon shaking the sample with D₂O. The characteristic complex multiplets from the vinyl and allylic protons of unlabeled allyl alcohol will be absent.
- 13C NMR: The 13C NMR spectrum will show three signals, but their appearance will be altered by the attached deuterium. Carbons bonded to deuterium (C-D) typically show a multiplet pattern (e.g., a triplet for a -CD₂ group) due to C-D coupling and have significantly reduced signal intensity in proton-decoupled spectra.
- ²H NMR (Deuterium NMR): This is the most direct method to confirm deuteration. The ²H NMR spectrum is expected to show three distinct signals corresponding to the three different chemical environments of the deuterium atoms: D₂C=, =CD-, and -CD₂OH. The integration of these signals can be used to confirm the position and extent of deuteration at each site.[3]

Table 2: Expected NMR Data for Allyl-d5 Alcohol



Nucleus	Position	Expected Chemical Shift (δ , ppm)	Expected Multiplicity
¹ H	-OH	Variable (e.g., 1.5-4.0)	Broad Singlet
13 C	C1 (-CD ₂ OH)	~63	Triplet (due to C-D coupling)
13 C	C2 (=CD-)	~135	Triplet (due to C-D coupling)
13 C	C3 (D ₂ C=)	~118	Triplet (due to C-D coupling)
²H	C1 (-CD ₂ OH)	~4.1	Singlet
² H	C2 (=CD-)	~5.9	Singlet
²H	C3 (D ₂ C=)	~5.2	Singlet

(Note: ¹³C chemical shifts are based on unlabeled allyl alcohol and will be similar for the deuterated analog. Multiplicity is for a non-decoupled spectrum.)

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and assess isotopic purity.

- Molecular Ion: The molecular ion peak ([M]+) for Allyl-d5 alcohol will appear at m/z 63.11.
 The mass shift of +5 compared to unlabeled allyl alcohol (m/z 58.08) confirms the incorporation of five deuterium atoms.
- Fragmentation Pattern: Alcohols typically undergo α -cleavage and dehydration in the mass spectrometer.



- α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen is expected. For D₂C=CD-CD₂OH, this would involve the loss of a deuterated vinyl radical (•CD=CD₂) to give a resonance-stabilized cation [CD₂OH]⁺ at m/z 33.
- Dehydration: Loss of a water molecule (H₂O, HDO, or D₂O) can occur. A peak at M-18 (loss of H₂O), M-19 (loss of HDO), or M-20 (loss of D₂O) might be observed.
- Other Fragments: Fragments corresponding to the loss of deuterium atoms or other small neutral molecules may also be present.

Applications in Research and Development Internal Standard for Quantitative Analysis

Deuterated compounds are ideal internal standards (IS) for quantitative mass spectrometry (e.g., LC-MS/MS, GC-MS) because they have nearly identical chemical and physical properties to the analyte but are distinguishable by mass.[4][5]

Objective: To quantify the concentration of unlabeled allyl alcohol in a sample matrix (e.g., plasma) using **Allyl-d5 alcohol** as an internal standard with LC-MS/MS.

Materials:

- Allyl alcohol (analyte standard)
- Allyl-d5 alcohol (internal standard, IS)
- Acetonitrile (ACN) with 0.1% formic acid
- Water with 0.1% formic acid
- Sample matrix (e.g., blank human plasma)
- LC-MS/MS system with an ESI source and a C18 column

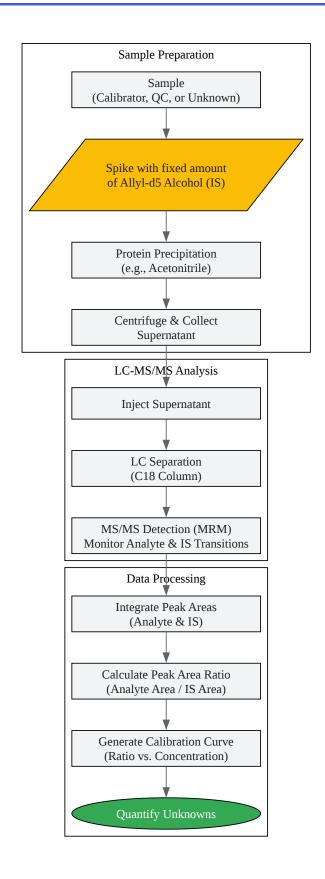
Procedure:

 Stock Solutions: Prepare stock solutions of allyl alcohol and Allyl-d5 alcohol (IS) in methanol at 1 mg/mL.



- Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of allyl alcohol into the blank plasma. A typical range might be 1-1000 ng/mL.
- Working IS Solution: Prepare a working IS solution of Allyl-d5 alcohol at a fixed concentration (e.g., 100 ng/mL) in ACN.
- Sample Preparation (Protein Precipitation): a. To 50 μ L of each calibration standard, quality control (QC) sample, and unknown sample, add 150 μ L of the working IS solution. b. Vortex for 30 seconds to mix and precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - LC Method: Use a C18 column with a gradient elution, for example:
 - Mobile Phase A: Water + 0.1% Formic Acid
 - Mobile Phase B: ACN + 0.1% Formic Acid
 - Gradient: 5% B to 95% B over 5 minutes.
 - MS/MS Method (MRM): Monitor the specific mass transitions for the analyte and the IS.
 For example:
 - Allyl alcohol: m/z 59 → 41 (precursor → product ion)
 - Allyl-d5 alcohol: m/z 64 → 44 (precursor → product ion)
- Data Analysis: a. Integrate the peak areas for both the analyte and the IS for each injection.
 b. Calculate the Peak Area Ratio (PAR) = Analyte Area / IS Area. c. Construct a calibration curve by plotting the PAR against the known concentration of the calibration standards. d.
 Determine the concentration of allyl alcohol in the unknown samples by interpolating their PAR values from the calibration curve.





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Caption: Workflow for using Allyl-d5 alcohol as an internal standard.



Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a C-H bond is broken in the rate-determining step of a reaction.[6] This is achieved by comparing the reaction rate of the normal substrate with that of its deuterated counterpart. A significant difference in rates (a kH/kD > 1, typically 2-7 for primary KIEs) indicates that the C-D bond cleavage is part of the rate-limiting step.

Objective: To determine the primary kinetic isotope effect for the oxidation of allyl alcohol to acrolein, to probe if the C-H bond cleavage at the C1 position is rate-limiting.

Materials:

- Allyl alcohol
- Allyl-d5 alcohol
- Oxidizing agent (e.g., Pyridinium chlorochromate, PCC)
- Inert solvent (e.g., Dichloromethane, DCM)
- Internal standard for quantification (e.g., dodecane)
- GC-MS or NMR spectrometer for monitoring reaction progress

Procedure:

- Reaction Setup (Two parallel reactions):
 - Reaction A (Protiated): In a flask, dissolve allyl alcohol (1.0 mmol) and an internal standard (0.5 mmol) in DCM (10 mL).
 - Reaction B (Deuterated): In a separate, identical flask, dissolve Allyl-d5 alcohol (1.0 mmol) and the same internal standard (0.5 mmol) in DCM (10 mL).
- Reaction Initiation: Bring both reaction flasks to a constant temperature (e.g., 25 °C). At time t=0, add the oxidizing agent (e.g., PCC, 1.1 mmol) to each flask simultaneously with vigorous stirring.

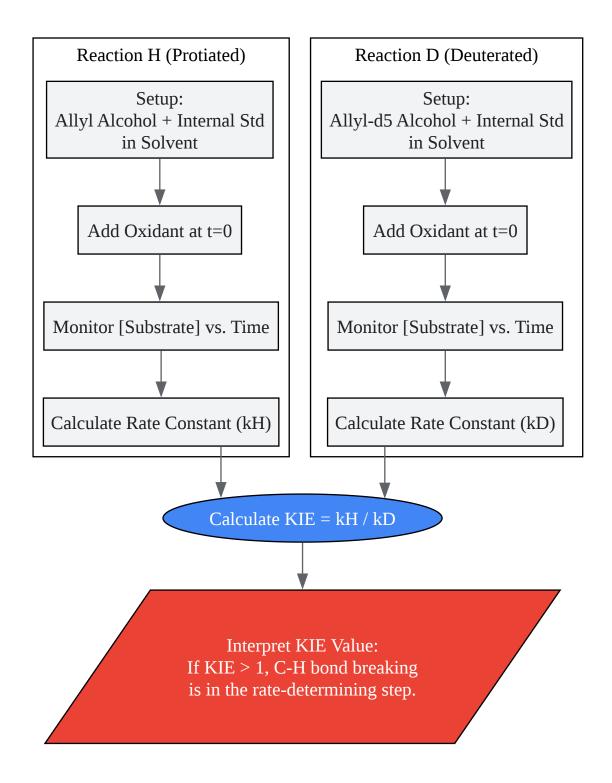
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- Monitoring Progress: At timed intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot from each reaction mixture. Immediately quench the reaction in the aliquot by passing it through a short plug of silica gel to remove the oxidant.
- Analysis: Analyze the quenched aliquots by GC-MS or NMR to determine the concentration
 of the remaining allyl alcohol (or Allyl-d5 alcohol) relative to the constant concentration of
 the internal standard.
- Data Analysis: a. For each reaction (A and B), plot the concentration of the starting alcohol versus time. b. Determine the initial reaction rate for both the protiated (kH) and deuterated (kD) reactions from the initial slope of the concentration vs. time plots. This can be done by fitting the data to an appropriate rate law (e.g., pseudo-first-order). c. Calculate the Kinetic Isotope Effect as the ratio of the rate constants: KIE = kH / kD.





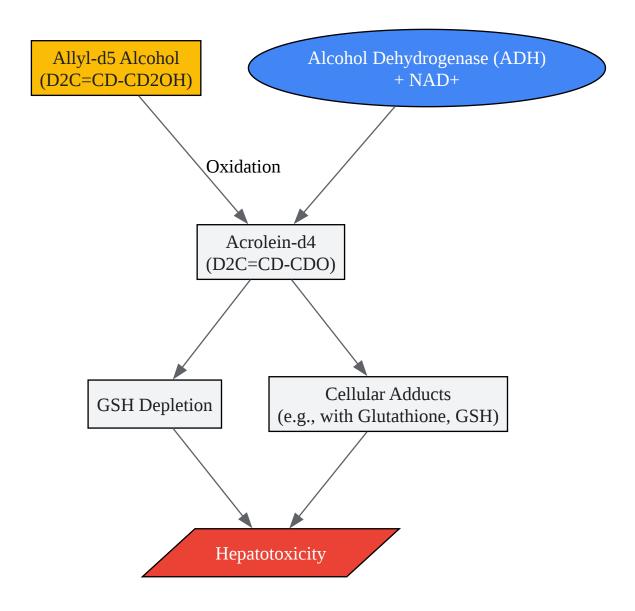
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Caption: Logical workflow for a parallel KIE experiment.

Metabolic Tracer Studies



AllyI-d5 alcohol can be used as a tracer to study the metabolic fate of allyl alcohol in biological systems. The liver enzyme alcohol dehydrogenase (ADH) metabolizes allyl alcohol to the highly reactive and toxic aldehyde, acrolein. By administering **AllyI-d5 alcohol** and analyzing the metabolites by mass spectrometry, researchers can trace the pathway and quantify the formation of deuterated acrolein and its subsequent adducts.



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Caption: Metabolic activation of **AllyI-d5 alcohol** to toxic acrolein-d4.



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- To cite this document: BenchChem. [An In-depth Technical Guide to Allyl-d5 Alcohol (D₂C=CDCD₂OH)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011090#allyl-d5-alcohol-structural-formula-d2c-cdcd2oh]

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